methyl N'-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate;hydroiodide
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Overview
Description
Methyl N’-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate; hydroiodide is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N’-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate; hydroiodide typically involves the reaction of thiourea with methyl iodide under controlled conditions. The reaction is carried out in a solvent such as dichloromethane, with triethylamine acting as a catalyst . The process yields the desired compound with high purity and efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and cost-effectiveness. The use of advanced equipment and techniques, such as continuous flow reactors, enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl N’-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate; hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroiodide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl N’-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate; hydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N’-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate; hydroiodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl aminomethanimidothioate hydroiodide
- S-methylisothiourea hydroiodide
- Methyl imidothiocarbamate hydroiodide
Uniqueness
Methyl N’-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate; hydroiodide stands out due to its unique chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
methyl N'-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S.HI/c1-15-11(12)14-13-9-5-8-10-6-3-2-4-7-10;/h2-9H,1H3,(H2,12,14);1H/b8-5+,13-9+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHCIAZETCDSDR-IMULGZAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NN=CC=CC1=CC=CC=C1)N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=N\N=C\C=C\C1=CC=CC=C1)/N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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